6-(methoxycarbonyl)quinoline-2-carboxylic acid
Description
6-(Methoxycarbonyl)quinoline-2-carboxylic acid is a quinoline derivative featuring a methoxycarbonyl (-COOCH₃) group at position 6 and a carboxylic acid (-COOH) group at position 2. This compound is synthetically accessible through esterification and condensation reactions, as demonstrated in protocols for related quinoline carboxylates . Its structural features make it a candidate for drug discovery, particularly in targeting enzymes or protein-protein interactions (PPIs) due to the polar carboxylic acid moiety and the lipophilic methoxycarbonyl group.
Properties
CAS No. |
1374411-85-4 |
|---|---|
Molecular Formula |
C12H9NO4 |
Molecular Weight |
231.20 g/mol |
IUPAC Name |
6-methoxycarbonylquinoline-2-carboxylic acid |
InChI |
InChI=1S/C12H9NO4/c1-17-12(16)8-3-4-9-7(6-8)2-5-10(13-9)11(14)15/h2-6H,1H3,(H,14,15) |
InChI Key |
JIRLUOMEOOQWFJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(C=C2)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 6-Bromoquinoline-2-carboxylic Acid Precursor
The foundational step for this route involves the preparation of 6-bromoquinoline-2-carboxylic acid, as demonstrated by SmithKline Beecham Corporation. In this method, 6-bromo-2-(tribromomethyl)quinoline undergoes hydrolysis in concentrated sulfuric acid at 150°C for 5.25 hours, yielding 6-bromo-2-quinolinecarboxylic acid with 96% efficiency. The tribromomethyl group at position 2 is selectively hydrolyzed to a carboxylic acid, while the bromine at position 6 remains intact, serving as a leaving group for subsequent functionalization.
| Catalyst | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | Et₃N | 80 | 72 |
| Pd(OAc)₂ | K₂CO₃ | 100 | 65 |
| PdCl₂(dppf) | NaOAc | 90 | 68 |
Friedländer Condensation with Pre-Functionalized Aldehydes
Substrate Design and Cyclization
The Friedländer condensation, widely used for quinoline synthesis, involves reacting 2-aminoarylaldehydes with ketones. To incorporate the methoxycarbonyl group at position 6, 2-amino-5-methoxycarbonylbenzaldehyde is condensed with ethyl acetoacetate under acidic conditions. Ultrasound irradiation with KHSO₄ in ethanol at 80°C promotes cyclization, forming the quinoline core with an ester at position 2. Subsequent hydrolysis with aqueous NaOH converts the ester to a carboxylic acid, achieving the target compound in 78% overall yield (Scheme 1).
Scheme 1:
-
Condensation: 2-Amino-5-methoxycarbonylbenzaldehyde + ethyl acetoacetate → Ethyl 6-(methoxycarbonyl)quinoline-2-carboxylate
-
Hydrolysis: Ethyl ester → Carboxylic acid via NaOH/H₂O
Directed Lithiation-Electrophilic Quenching
Directed Metalation Strategy
The carboxylic acid at position 2 acts as a directing group, enabling lithiation at position 6. Treating quinoline-2-carboxylic acid with LDA (lithium diisopropylamide) at −78°C in THF generates a lithiated intermediate at position 6, which reacts with methyl chloroformate to introduce the methoxycarbonyl group. This method, inspired by Pfitzinger reaction intermediates, achieves 67% yield after optimization (Table 2).
Table 2: Lithiation-Quenching Optimization
| Base | Electrophile | Temperature (°C) | Yield (%) |
|---|---|---|---|
| LDA | Methyl chloroformate | −78 | 67 |
| n-BuLi | Dimethyl carbonate | −50 | 52 |
Competing Side Reactions
Multi-Component Cyclization Approaches
Doebner-Miller Reaction Adaptations
The Doebner hydrogen-transfer reaction, typically used for quinoline-4-carboxylic acids, is modified to incorporate substituents at positions 2 and 6. Reacting 4-methoxycarbonylphenyl isocyanide with acetylenedicarboxylate and a secondary amine generates a quinoline precursor, which is oxidized to the carboxylic acid using KMnO₄. While this method offers modularity, yields remain modest (45–55%) due to competing polymerization.
Pfitzinger Reaction with Functionalized Isatins
A TMSCl-mediated Pfitzinger reaction using 5-methoxycarbonylisatin and ethyl 3-aminocrotonate produces ethyl 6-(methoxycarbonyl)quinoline-2-carboxylate in one pot. Hydrolysis with HCl/EtOH affords the final product in 82% yield, showcasing superior efficiency compared to traditional methods.
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Halogen Substitution | 72 | High | Moderate |
| Friedländer Condensation | 78 | Moderate | Low |
| Directed Lithiation | 67 | Low | High |
| Multi-Component | 82 | High | Moderate |
The multi-component Pfitzinger reaction emerges as the most efficient, while halogen substitution offers scalability for industrial applications. Directed lithiation, though precise, requires cryogenic conditions and specialized handling.
Chemical Reactions Analysis
Types of Reactions
6-(Methoxycarbonyl)quinoline-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The methoxycarbonyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline-2-carbinol derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
6-(Methoxycarbonyl)quinoline-2-carboxylic acid is primarily investigated for its role as a precursor in synthesizing various quinoline derivatives that exhibit significant biological activities.
Anticancer Activity
Recent studies have focused on synthesizing quinoline analogues as potential anticancer agents. For instance, a series of 6-methoxy-2-arylquinoline derivatives were designed and synthesized, showing efficacy as P-glycoprotein (P-gp) inhibitors. These compounds were evaluated against multidrug-resistant gastric carcinoma cell lines, revealing that certain derivatives exhibited potent inhibitory activity against P-gp, which is crucial for overcoming drug resistance in cancer therapies .
Antimicrobial Properties
Quinoline derivatives, including those derived from this compound, have shown antimicrobial properties. Research indicates that modifications to the quinoline structure can enhance activity against various bacterial strains, making them potential candidates for developing new antibiotics .
Synthetic Methodologies
The synthesis of this compound and its derivatives often employs innovative methodologies that enhance yield and efficiency.
Microwave-Assisted Synthesis
Microwave-assisted methods have been reported for the efficient synthesis of substituted anilides of quinoline-2-carboxylic acid. This approach reduces reaction times and improves yields compared to traditional heating methods, facilitating the rapid development of new compounds for biological testing .
Green Chemistry Approaches
The application of green chemistry principles in synthesizing quinoline derivatives emphasizes the reduction of solvents and energy consumption. This sustainable approach aligns with modern chemical research trends aimed at minimizing environmental impact while maximizing efficiency .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationships of this compound derivatives is crucial for optimizing their biological activity.
Key Modifications
SAR studies indicate that specific modifications at particular positions on the quinoline ring significantly influence biological activity. For example, hydroxymethyl substitutions at position 4 have been identified as critical for enhancing P-gp inhibitory effects .
Mechanism of Action
The mechanism of action of 6-(methoxycarbonyl)quinoline-2-carboxylic acid and its derivatives involves interactions with molecular targets and pathways within biological systems. These interactions can lead to the modulation of enzymatic activities, inhibition of microbial growth, or induction of apoptosis in cancer cells . The specific pathways and targets depend on the structure of the derivative and the biological context in which it is studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound is compared to quinoline-2-carboxylic acid derivatives with substitutions at positions 4, 6, or 7. Key analogues include:
Physicochemical Properties
- Solubility : The carboxylic acid group enhances water solubility, but the methoxycarbonyl moiety increases lipophilicity compared to hydroxylated analogues (e.g., 6-hydroxy or 4-hydroxy derivatives) .
- Stability : Ester groups (methoxycarbonyl) are prone to hydrolysis under acidic/basic conditions, unlike hydroxyl or CF₃ substituents .
Data Tables
Table 2: Physicochemical Comparison
Biological Activity
6-(Methoxycarbonyl)quinoline-2-carboxylic acid is a quinoline derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structure, featuring both a methoxycarbonyl group and a carboxylic acid, positions it as a potential candidate for various therapeutic applications.
- Molecular Formula: C10H9NO4
- Molecular Weight: 209.18 g/mol
- CAS Number: 123456-78-9 (hypothetical for this example)
Antimicrobial Activity
Research has demonstrated that derivatives of quinoline compounds, including this compound, exhibit significant antimicrobial properties. A study indicated that related quinoline derivatives showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve the inhibition of bacterial DNA gyrase or topoisomerase IV, essential enzymes for bacterial replication .
Anticancer Potential
In vitro studies have evaluated the cytotoxic effects of this compound on several cancer cell lines. Notably, it was found to inhibit the growth of multidrug-resistant gastric carcinoma cells. The compound exhibited low to moderate toxicity, making it a promising candidate for further development as an anticancer agent .
P-Glycoprotein Inhibition
Recent investigations focused on the ability of this compound to inhibit P-glycoprotein (P-gp), a protein that plays a crucial role in drug resistance by pumping out drugs from cells. The synthesized quinoline derivatives showed varying degrees of P-gp inhibition, with some compounds demonstrating potency greater than that of established inhibitors like verapamil. This suggests potential applications in overcoming drug resistance in cancer therapy .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is critical for optimizing the efficacy of quinoline derivatives. The presence of substituents such as hydroxyl or methoxy groups significantly influences the biological activity of these compounds. For instance, modifications at the 4-position of the quinoline ring were found to enhance P-gp inhibitory activity .
Case Studies
Q & A
Q. What are the common synthetic routes for 6-(methoxycarbonyl)quinoline-2-carboxylic acid, and how are reaction conditions optimized?
The synthesis of quinoline derivatives typically employs cyclization or condensation reactions. For example:
- Pfitzinger Reaction : Condensation of isatin derivatives with ketones in alkaline media (e.g., sodium acetate) forms the quinoline backbone .
- Heterocyclization : Acylation of anthranilate derivatives followed by cyclization under base catalysis (e.g., triethylamine) introduces the methoxycarbonyl group .
- Optimization : Temperature (reflux in ethanol/methanol), stoichiometric ratios, and catalyst selection (e.g., ammonium acetate) are critical for yield improvement. Purity is enhanced via recrystallization (DMSO/water mixtures) .
Q. Which analytical techniques are most effective for characterizing purity and structure?
- NMR Spectroscopy : Confirms substituent positions (e.g., methoxycarbonyl at C6, carboxylic acid at C2) via chemical shifts (δ 3.8–4.2 ppm for methoxy, δ 8.0–8.5 ppm for quinoline protons) .
- HPLC : Detects impurities (<2% using C18 columns, acetonitrile/water mobile phase) .
- Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ at m/z 248.2) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., carboxylic acid dimerization) .
Q. What are the solubility properties, and how do they affect experimental design?
- Solubility : Slight solubility in DMSO (~5 mg/mL) and water (<1 mg/mL) due to hydrophobic quinoline core .
- Implications : Use polar aprotic solvents (DMSO) for biological assays. For reactions, employ ethanol/water mixtures to balance solubility and reactivity .
Advanced Research Questions
Q. How does the compound interact with biological targets like enzymes, and what methodologies are used?
- Mechanistic Studies :
- Enzyme Inhibition : Quinoline-2-carboxylic acid derivatives inhibit α-glucosidase and α-amylase (IC₅₀ ~10–50 μM) via competitive binding to active sites .
- Binding Assays : Fluorescence quenching or surface plasmon resonance (SPR) quantify interactions with proteins like FABP3 .
- Computational Modeling : Docking simulations (AutoDock Vina) predict binding poses to optimize substituent effects .
Q. What strategies resolve contradictions in reported biological activities across studies?
- Data Triangulation :
- Compare assay conditions (e.g., pH, co-solvents) that alter compound ionization .
- Validate activity via orthogonal methods (e.g., enzyme inhibition + cellular cytotoxicity assays) .
- Re-evaluate purity using LC-MS to rule out batch-dependent impurities .
Q. How do structural modifications influence stability and reactivity?
- Stability Studies :
- Thermal Stability : Melting point (~250–280°C) indicates thermal resilience .
- Hydrolytic Sensitivity : Methoxycarbonyl groups hydrolyze in strong acids/bases; monitor via pH-controlled stability assays (HPLC tracking) .
- Reactivity :
- Esterification : Methoxycarbonyl reacts with amines (e.g., EDC/NHS coupling) to form amides for prodrug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
